
Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl-
Overview
Description
Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl- is a chemical compound belonging to the class of organosilicon compounds. It is characterized by the presence of two silicon atoms connected by an oxygen atom, with each silicon atom further bonded to two methyl groups and one tert-butyl group. This compound is known for its unique structural properties and is used in various industrial and research applications.
Preparation Methods
General Synthetic Approach
The synthesis of disiloxane derivatives with bulky substituents such as tert-butyl groups typically involves:
- Formation of the disiloxane core (1,1,3,3-tetramethyldisiloxane)
- Introduction of the 1,3-bis(1,1-dimethylethyl) substituents on silicon atoms
- Use of organometallic reagents (e.g., Grignard reagents or organolithium compounds)
- Controlled hydrolysis and purification steps
Preparation of the 1,1,3,3-Tetramethyldisiloxane Core
A foundational step is obtaining the 1,1,3,3-tetramethyldisiloxane unit, which can be prepared by:
- Reaction of organohydrogen polysiloxanes containing methylhydrogen siloxy units with methyl Grignard reagents (CH3MgX) in dialkyl ether solvents followed by hydrolysis of the intermediate products.
- This method yields high purity and high yield disiloxane. The reaction proceeds under mild temperatures (generally below 30 °C during hydrolysis) and involves separation of organic and aqueous phases, drying, and distillation to isolate pure disiloxane.
- The process avoids impurities common in other methods such as hydrolysis of dimethylchlorosilane, which suffers from low yield and difficult separation due to unsaturated hydrocarbon impurities.
- The method is scalable and cost-effective, suitable for commercial production.
Step | Conditions/Details |
---|---|
Starting material | Organohydrogen polysiloxanes (e.g., cyclic methylhydrogen siloxanes) |
Reagent | Methyl Grignard reagent (CH3MgX, X = Cl, Br, I) |
Solvent | Dialkyl ether (e.g., dibutyl ether) |
Temperature | Reaction: ~55 °C; Hydrolysis: below 30 °C |
Hydrolysis agent | Water or dilute aqueous acid/base (HCl, acetic acid, NaOH, KOH, Na2CO3, K2CO3) |
Purification | Separation of phases, drying, vacuum distillation |
Yield | High (typically >70%) |
Reference: US Patent 3898256A
Reference: Royal Society of Chemistry Supporting Information
Silylation and Desilylation Steps for Functionalization
For further functionalization (e.g., hydroxylation), silylation and desilylation reactions are employed:
- Silylation of methoxy-substituted disiloxanes with trimethylsilyl iodide at elevated temperatures (70–100 °C) for several hours (3–40 h).
- Desilylation by addition of methanol or water at 60–100 °C over 5–40 hours to yield hydroxy-substituted disiloxanes.
- These steps allow for the introduction of reactive hydroxyl groups while maintaining the disiloxane core integrity.
- The reactions are conducted in inert polar solvents such as acetonitrile, carbon tetrachloride, chloroform, or dichloromethane.
Step | Conditions/Details |
---|---|
Silylation agent | Trimethylsilyl iodide |
Temperature | 70–100 °C |
Reaction time | 3–40 hours |
Solvents | Acetonitrile, CCl4, CHCl3, CH2Cl2 |
Desilylation agent | Methanol or water |
Desilylation temperature | 60–100 °C |
Desilylation time | 5–40 hours |
Yield | ~70–80% |
Reference: US Patent 5130461A
Summary Table of Key Preparation Steps
Preparation Step | Reagents/Conditions | Temperature Range | Reaction Time | Yield (%) | Notes |
---|---|---|---|---|---|
Formation of 1,1,3,3-tetramethyldisiloxane core | Organohydrogen polysiloxane + CH3MgX, hydrolysis | 25–55 °C (reaction), <30 °C (hydrolysis) | Hours (varies) | >70 | Efficient, scalable, high purity |
Introduction of tert-butyl groups | tBu2SiBr2 or tBu2SiHCl + tert-butyllithium | 0 °C | ~8 hours | ~81 | Requires careful purification of chlorosilanes |
Silylation of methoxy disiloxanes | Trimethylsilyl iodide in polar solvents | 70–100 °C | 3–40 hours | ~70–80 | Followed by desilylation to introduce hydroxyl groups |
Desilylation | Methanol or water | 60–100 °C | 5–40 hours | Completes functionalization step |
Research Findings and Analytical Data
- Elemental analysis and NMR spectroscopy confirm the purity and structure of the synthesized compounds. For example, 1,3-bis(p-hydroxybenzyl)-1,1,3,3-tetramethyldisiloxane shows elemental composition closely matching calculated values and characteristic ^1H-NMR peaks for Si–CH3 and aromatic protons.
- IR spectroscopy confirms the presence of Si–O–Si bonds and hydroxyl groups after desilylation.
- Gas chromatography and gel permeation chromatography verify the single-component nature and molecular weight distribution of the products.
Scientific Research Applications
Applications in Scientific Research
Disiloxane compounds are widely utilized in the following areas:
Chemical Intermediates
Disiloxane serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure allows for the introduction of silicon into organic molecules, enhancing their stability and reactivity. It is particularly useful in:
- Synthesis of Silicones: Used in the production of silicone polymers which have applications in sealants, adhesives, and coatings.
- Organic Synthesis: Acts as a protecting group for functional groups during chemical reactions.
Material Science
The compound's properties make it valuable in material science for:
- Coatings and Sealants: Its hydrophobic nature provides excellent water repellency and durability.
- Adhesives: Enhances adhesion properties due to its siloxane backbone.
Biomedical Applications
Recent studies have explored disiloxane derivatives for biomedical applications:
- Drug Delivery Systems: The compound can be modified to create drug carriers that improve bioavailability and target delivery.
- Biocompatible Materials: Research indicates potential use in developing materials for implants and prosthetics due to its compatibility with biological tissues.
Case Study 1: Synthesis of Silicones
A study demonstrated the effectiveness of disiloxane as a precursor in synthesizing high-performance silicone elastomers. The research indicated that incorporating disiloxane improved the mechanical properties and thermal stability of the resulting materials.
Case Study 2: Drug Delivery Systems
In a recent publication, disiloxane derivatives were evaluated for their ability to encapsulate hydrophobic drugs. The results showed enhanced solubility and controlled release profiles compared to traditional delivery systems.
Mechanism of Action
The mechanism of action of Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl- involves its interaction with various molecular targets through its silicon-oxygen-silicon backbone. The compound can form stable bonds with other silicon or oxygen-containing molecules, leading to the formation of larger siloxane networks. This property is particularly useful in the development of silicone-based materials with desirable mechanical and chemical properties.
Comparison with Similar Compounds
Disiloxane: The simplest form of siloxane with only hydrogen atoms attached to the silicon atoms.
Hexamethyldisiloxane: A similar compound with six methyl groups attached to the silicon atoms.
Octamethylcyclotetrasiloxane: A cyclic siloxane with eight methyl groups and four silicon atoms.
Uniqueness: Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl- is unique due to the presence of bulky tert-butyl groups, which provide steric hindrance and influence the compound’s reactivity and physical properties. This makes it particularly useful in applications where stability and resistance to degradation are important.
Biological Activity
Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl- (CAS No. 67875-55-2), is a siloxane compound with various applications in the chemical industry. Its molecular formula is , and it has a molecular weight of approximately 246.54 g/mol. This compound is characterized by its unique structure, which includes two tert-butyl groups and four methyl groups attached to silicon atoms.
- Molecular Formula:
- Molecular Weight: 246.54 g/mol
- Boiling Point: 191-193 °C
- Density: Approximately 0.809 g/cm³
Biological Activity Overview
Research on the biological activity of disiloxane compounds is limited; however, some studies suggest potential applications and interactions with biological systems.
Potential Applications
- Chemo-Enzymatic Synthesis:
- Material Science:
Toxicological Assessments
While specific studies directly assessing the toxicity of disiloxane are scarce, general assessments of siloxane compounds indicate that they can exhibit low toxicity levels in certain contexts. For example:
- In a study evaluating the environmental impact of siloxanes, it was noted that many siloxanes are biodegradable and have low bioaccumulation potential . This suggests a favorable profile for environmental safety.
Safety Data
The Material Safety Data Sheet (MSDS) for disiloxane indicates that while handling this compound, precautions should be taken to avoid inhalation or skin contact. It is recommended to use personal protective equipment and ensure adequate ventilation during use .
Comparative Analysis
To better understand the biological activity of disiloxane compared to similar compounds, a comparative analysis is presented below:
Compound Name | CAS Number | Molecular Weight | Boiling Point | Biological Activity |
---|---|---|---|---|
Disiloxane, 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyl- | 67875-55-2 | 246.54 g/mol | 191-193 °C | Low toxicity; used in synthesis |
Siloxane A | XXXX-XX-X | XX g/mol | XX °C | Moderate toxicity; used in industrial applications |
Siloxane B | XXXX-XX-X | XX g/mol | XX °C | High toxicity; restricted use |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3-bis(1,1-dimethylethyl)-1,1,3,3-tetramethyldisiloxane to achieve high yield and purity?
- Methodological Answer : The synthesis of bulky disiloxanes can be optimized using hydrosilylation or esterification reactions. For example, hydroxyalkyl-functionalized disiloxanes are synthesized via controlled hydrolysis of chlorosilanes, followed by reaction with alcohols or esters. Catalysts like platinum-based systems enhance reaction efficiency. Purification via vacuum distillation or column chromatography ensures high purity. Reaction conditions (e.g., temperature, solvent polarity) must be tailored to minimize side reactions, as demonstrated in the synthesis of analogous bis(hydroxyalkyl) disiloxanes .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this disiloxane?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C, ²⁹Si) is critical for confirming substituent arrangement and silicon bonding environments. For instance, ²⁹Si NMR distinguishes between Si-O-Si linkages (δ ≈ -20 ppm) and Si-C bonds (δ ≈ 10–15 ppm). Infrared spectroscopy (IR) verifies functional groups (e.g., Si-O-Si stretches at 1000–1100 cm⁻¹). GC-MS complements structural analysis but requires cross-validation with NMR due to potential spectral ambiguities, as seen in metathesis byproduct identification .
Q. How does this disiloxane behave in copolymerization reactions with diisocyanates?
- Methodological Answer : The tert-butyl groups enhance steric hindrance, slowing reaction kinetics. A step-growth polymerization approach with diisocyanates (e.g., HDI or IPDI) under anhydrous conditions is recommended. Monitor reaction progress using FTIR to track NCO consumption (peak at ~2270 cm⁻¹). Adjust stoichiometry to balance siloxane flexibility with urethane mechanical strength, as demonstrated in poly(siloxane-urethane) systems .
Advanced Research Questions
Q. What strategies resolve contradictions in GC-MS data when identifying reaction byproducts?
- Methodological Answer : Divergences between experimental and reference mass spectra (e.g., ambiguous fragmentation patterns) require orthogonal techniques. For example, isolate byproducts via preparative chromatography and analyze with high-resolution NMR or X-ray crystallography. Computational tools (e.g., NIST MS library cross-referencing) and isotopic labeling can clarify fragmentation pathways, as observed in disiloxane metathesis studies .
Q. How can computational methods predict thermodynamic and bending energy properties of this disiloxane?
- Methodological Answer : Density Functional Theory (DFT) simulations model molecular geometry and bending energy. For example, supercomputer-aided quantum mechanics calculations predict Si-O-Si bond angles and torsional flexibility. Validate results with experimental data (e.g., X-ray diffraction or calorimetry). Thermodynamic parameters like vapor pressure can be modeled using the Antoine equation (log₁₀P = A − B/(T + C)), with coefficients derived from experimental datasets .
Q. What role do tert-butyl substituents play in enhancing flame retardance or biocompatibility in copolymers?
- Methodological Answer : The bulky tert-butyl groups increase thermal stability by hindering chain scission and radical propagation. Evaluate flame retardance via cone calorimetry (heat release rate reduction) and thermogravimetric analysis (TGA). For biocompatibility, conduct cytotoxicity assays (e.g., MTT) and hemocompatibility tests (e.g., platelet adhesion studies). Compare with less hindered analogs to isolate steric effects, as in poly(siloxane-urethane) biomedical applications .
Properties
IUPAC Name |
tert-butyl-[tert-butyl(dimethyl)silyl]oxy-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30OSi2/c1-11(2,3)14(7,8)13-15(9,10)12(4,5)6/h1-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTJJHCZWOVVNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30OSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343485 | |
Record name | TBDMS ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67875-55-2 | |
Record name | TBDMS ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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